molecular formula C13H17NO2 B7515033 (3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone

(3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone

Cat. No. B7515033
M. Wt: 219.28 g/mol
InChI Key: DCGDRVDCPULJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a designer drug. It is a psychoactive substance that belongs to the class of synthetic cathinones, which are structurally similar to amphetamines and cathinone, a natural stimulant found in khat leaves. MDPV has been reported to have potent stimulant effects and has been associated with several adverse effects, including addiction, psychosis, and death.

Mechanism of Action

(3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, euphoria, and hyperactivity. (3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone has also been shown to have an affinity for the sigma-1 receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
(3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The compound also affects the release and reuptake of various neurotransmitters, leading to altered mood, cognition, and behavior. (3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone has been associated with several adverse effects, including addiction, psychosis, and death.

Advantages and Limitations for Lab Experiments

(3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone has several advantages as a research tool, including its potency, selectivity, and ease of synthesis. The compound can be used to study the mechanisms of action of synthetic cathinones and their potential therapeutic applications. However, (3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone also has several limitations, including its potential for abuse and toxicity, which must be considered when using the compound in laboratory experiments.

Future Directions

There are several future directions for research on (3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone and synthetic cathinones in general. These include the development of new analogs with improved therapeutic profiles, the identification of novel targets for synthetic cathinones, and the investigation of the long-term effects of these compounds on the brain and behavior. Further research is also needed to understand the mechanisms underlying the adverse effects of (3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone and to develop effective treatments for addiction and other related disorders.

Synthesis Methods

(3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone is synthesized through a multi-step process that involves the reaction of piperidine with 4'-methylpropiophenone in the presence of a reducing agent, such as sodium borohydride. The resulting product is then oxidized using a mild oxidizing agent, such as potassium permanganate, to yield (3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone. The synthesis of (3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone is relatively simple and can be carried out using readily available reagents.

Scientific Research Applications

(3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone has been extensively studied in vitro and in vivo to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. The compound has been shown to interact with various neurotransmitter systems, including dopamine, norepinephrine, and serotonin, leading to its stimulant effects. (3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone has also been found to have anxiolytic and antidepressant properties in preclinical studies.

properties

IUPAC Name

(3-hydroxypiperidin-1-yl)-(4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)13(16)14-8-2-3-12(15)9-14/h4-7,12,15H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGDRVDCPULJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxypiperidin-1-yl)-(4-methylphenyl)methanone

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